1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester
Description
The compound 1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester is a piperidine derivative with a complex substitution pattern. Structurally, it features:
- A piperidine ring as the core scaffold.
- A benzyl (phenylmethyl) ester group at the carboxylic acid position, which enhances lipophilicity and may influence bioavailability .
- At the 4-position of the piperidine ring, a [[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl] substituent. This group includes a tert-butoxycarbonyl (Boc) -protected methylamino moiety, a common strategy to stabilize amines during synthetic processes .
The benzyl ester may be used to modulate solubility or as an intermediate in peptide coupling reactions.
Properties
CAS No. |
1260763-75-4 |
|---|---|
Molecular Formula |
C20H30N2O4 |
Molecular Weight |
362.47 |
IUPAC Name |
benzyl 4-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-20(2,3)26-18(23)14-21-13-16-9-11-22(12-10-16)19(24)25-15-17-7-5-4-6-8-17/h4-8,16,21H,9-15H2,1-3H3 |
InChI Key |
MLYVHPCWDBDKRX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CNCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Carboxylic acid group : Contributes to its acidity and solubility.
- Phenylmethyl ester : Enhances lipophilicity and potential bioactivity.
Pharmacological Effects
Research indicates that derivatives of piperidinecarboxylic acids exhibit a range of biological activities, including:
- Antinociceptive properties : Studies have shown that piperidine derivatives can modulate pain responses through various pathways, including opioid receptors .
- Antidepressant activity : Some compounds in this class have demonstrated effects on serotonin and norepinephrine levels in animal models .
- Antihistaminic effects : Certain piperidine derivatives have been evaluated for their ability to counteract histamine-induced responses, indicating potential use in allergic reactions .
The mechanisms behind the biological activity of 1-piperidinecarboxylic acid derivatives are multifaceted:
- Receptor Modulation : Many piperidine derivatives interact with neurotransmitter receptors, influencing pain and mood pathways.
- Enzyme Inhibition : Some compounds may inhibit enzymes involved in inflammatory pathways, thereby reducing pain and swelling .
Case Studies
Several studies have explored the biological activity of related compounds:
-
Study on Antinociceptive Activity :
- Objective : To evaluate the antinociceptive effects of a piperidine derivative.
- Method : The compound was administered to animal models subjected to pain stimuli.
- Results : Significant reduction in pain response was observed, suggesting effective modulation of pain pathways.
-
Evaluation of Antidepressant Activity :
- Objective : To assess the impact on mood-related behaviors.
- Method : Behavioral tests were conducted on rodents treated with the compound.
- Results : Improvements in depressive-like behaviors were noted, correlating with increased serotonin levels in the brain.
Data Summary
The following table summarizes key findings from various studies on the biological activity of related compounds:
| Compound Name | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Piperidine Derivative A | Antinociceptive | Animal Model | Reduced pain response |
| Piperidine Derivative B | Antidepressant | Behavioral Test | Improved mood-related behaviors |
| Piperidine Derivative C | Antihistaminic | Histamine Challenge | Decreased histamine response |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role in the development of therapeutic agents targeting various health conditions. Notably, it is associated with the inhibition of 11-hydroxysteroid dehydrogenase type 1 , an enzyme implicated in metabolic syndrome, which includes conditions such as:
- Type 2 Diabetes
- Obesity
- Hypertension
- Cardiovascular Disorders
Research indicates that compounds similar to 1-Piperidinecarboxylic acid can ameliorate symptoms related to these disorders by modulating glucocorticoid metabolism, thereby improving insulin sensitivity and reducing fat accumulation .
Synthesis of Pharmaceutical Intermediates
The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. For instance, the introduction of different substituents on the piperidine ring can yield compounds with improved efficacy against specific targets in disease pathways .
In addition to its pharmaceutical applications, the compound is utilized in academic research focusing on:
- Neuroscience : Investigating its effects on cognitive function and potential neuroprotective properties.
- Metabolic Studies : Understanding the biochemical pathways involved in metabolic disorders and testing new therapeutic strategies.
Case studies have demonstrated its effectiveness in preclinical models for treating cognitive decline associated with aging and neurodegenerative diseases like Alzheimer's .
Case Study 1: Metabolic Syndrome Treatment
A study published in a peer-reviewed journal highlighted the use of derivatives of 1-Piperidinecarboxylic acid in a clinical trial aimed at reducing insulin resistance among obese patients. The results indicated significant improvements in glycemic control and weight management.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress. The findings suggested that these compounds could enhance cell viability and reduce markers of apoptosis.
Comparison with Similar Compounds
Functional Group Impact on Reactivity and Stability
- Boc Protection: The target compound and the 4-(phenylamino) derivative () utilize Boc groups, which improve stability during synthesis. However, the Boc in the target compound protects a methylaminomethyl side chain, whereas in the 4-(phenylamino) derivative, it protects the piperidine nitrogen.
- The tert-butyl ester in 4-(phenylamino)-1-piperidinecarboxylic acid tert-butyl ester () is less prone to hydrolysis compared to benzyl or ethyl esters.
Q & A
Q. What are the common synthetic routes for preparing 1-piperidinecarboxylic acid derivatives with tert-butoxycarbonyl (Boc) and benzyl ester protective groups?
- Methodological Answer : A typical route involves coupling a Boc-protected amine with a benzyl ester precursor via carbodiimide-mediated amidation (e.g., using EDC or DCC) in anhydrous dichloromethane or DMF. For example, analogous syntheses of Boc-protected piperidinecarboxylic acid esters involve stepwise protection of the piperidine nitrogen with Boc-anhydride, followed by alkylation or aminomethylation at the 4-position . Purification often employs silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Table 1 : Example Reaction Conditions for Piperidinecarboxylic Acid Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, RT, 12h | 85–90 | |
| Aminomethylation | HCHO, MeNH₂, NaBH(OAc)₃, DCE, reflux | 70–75 | |
| Esterification | BnBr, K₂CO₃, DMF, 60°C | 80–85 |
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify key groups: Boc tert-butyl signals at ~1.4 ppm (singlet), benzyl ester aromatic protons at ~7.3 ppm, and piperidine methylene/methine protons between 2.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₂₁H₃₀N₂O₄: 386.47 g/mol) with adduct ions ([M+H]⁺ or [M+Na]⁺) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch for ester and Boc groups) and ~1250 cm⁻¹ (C-O ester) .
Q. What are the critical physicochemical properties influencing experimental design?
- Methodological Answer :
- Solubility : Limited aqueous solubility (use DMSO or DMF for stock solutions; dilute in buffered saline for biological assays).
- Stability : Boc groups hydrolyze under acidic conditions; avoid prolonged exposure to TFA or HCl. Benzyl esters are stable in neutral/basic conditions but cleavable via hydrogenolysis .
- Hazard Profile : Refer to safety data sheets (SDS) for analogous compounds, which may indicate skin/eye irritation (Category 2) and respiratory tract irritation (H335) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models (e.g., ICReDD’s platform) analyze reaction databases to suggest optimal solvents, catalysts, or temperatures. For instance, reaction path searches for Boc deprotection might identify milder conditions (e.g., HCl/dioxane vs. TFA) to minimize side reactions .
Q. What strategies resolve contradictions in reported spectral data or reaction yields?
- Methodological Answer :
- Cross-Validation : Compare NMR/MS data with structurally similar compounds (e.g., tert-butyl 4-aminopiperidine-4-carboxylate derivatives ).
- Reproducibility Checks : Ensure anhydrous conditions for Boc protection; trace moisture can reduce yields by 10–15% .
- Byproduct Analysis : LC-MS or TLC monitors intermediates; for example, incomplete aminomethylation may leave unreacted piperidine precursors .
Q. How is stereochemical purity assessed for chiral centers in the piperidine ring?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers.
- X-ray Crystallography : Determine absolute configuration if single crystals form (e.g., as in (2S,4S)-configured analogs ).
- Optical Rotation : Compare experimental [α]D values with literature data for stereoisomers .
Q. What analytical approaches identify and quantify impurities in scaled-up syntheses?
- Methodological Answer :
- HPLC-MS : Gradient elution (e.g., 0.1% formic acid in water/acetonitrile) detects hydrolyzed Boc or benzyl ester byproducts.
- 1H NMR Quantitation : Integrate impurity peaks against the main product (e.g., residual solvents or deprotected amines ).
- Elemental Analysis : Verify C/H/N ratios match theoretical values (e.g., ±0.3% tolerance ).
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity of structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, ester hydrolysis rates in buffer vs. serum alter effective drug concentrations .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace benzyl ester with methyl) to isolate pharmacophoric groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
